molecular formula C9H11ClMgO B142792 4-Ethoxybenzylmagnesium chloride CAS No. 126508-26-7

4-Ethoxybenzylmagnesium chloride

Cat. No.: B142792
CAS No.: 126508-26-7
M. Wt: 194.94 g/mol
InChI Key: NRABJSYGTMMMMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybenzylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It is characterized by the presence of a benzyl group substituted with an ethoxy group at the para position and a magnesium chloride moiety. This compound is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybenzylmagnesium chloride is typically prepared by the reaction of 4-ethoxybenzyl chloride with magnesium metal in the presence of anhydrous ether or tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

C9H11Cl+MgC9H11MgCl\text{C}_9\text{H}_{11}\text{Cl} + \text{Mg} \rightarrow \text{C}_9\text{H}_{11}\text{MgCl} C9​H11​Cl+Mg→C9​H11​MgCl

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The product is then purified by distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran.

    Temperature: Typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Benzyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

4-Ethoxybenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions. The magnesium chloride moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzylmagnesium chloride
  • 4-Methylbenzylmagnesium chloride
  • 4-Fluorobenzylmagnesium chloride

Uniqueness

4-Ethoxybenzylmagnesium chloride is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

magnesium;1-ethoxy-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRABJSYGTMMMMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxybenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxybenzylmagnesium chloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxybenzylmagnesium chloride
Reactant of Route 5
Reactant of Route 5
4-Ethoxybenzylmagnesium chloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxybenzylmagnesium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.